molecular formula C4H4N2O2 B1683738 Uracil CAS No. 66-22-8

Uracil

Cat. No.: B1683738
CAS No.: 66-22-8
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil is a naturally occurring pyrimidine derivative and one of the four nucleotide bases in ribonucleic acid (RNA). It pairs with adenine through two hydrogen bonds, replacing thymine found in deoxyribonucleic acid (DNA). This compound was first isolated in 1900 by hydrolysis of yeast nuclein and has since been found in various biological sources, including bovine thymus and spleen, herring sperm, and wheat germ .

Scientific Research Applications

Uracil plays a crucial role in various scientific research fields:

Mechanism of Action

Target of Action

Uracil, a pyrimidine nucleobase, primarily targets thymidylate synthase (TYMS) . TYMS is a crucial enzyme involved in the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA replication and repair . This compound can also bind to DNA, replacing thymine during DNA synthesis .

Mode of Action

This compound’s mode of action is twofold. Firstly, it can be incorporated into DNA in place of thymine during replication . Secondly, this compound can inhibit the function of TYMS . This inhibition disrupts the synthesis of dTMP, thereby affecting DNA synthesis and function .

Biochemical Pathways

This compound is involved in several biochemical pathways. It serves as an allosteric regulator and a coenzyme for many important biochemical reactions . This compound can be phosphorylated by various kinases to produce UMP, UDP, and UTP . Additionally, this compound is a key intermediate of mammalian innate and adaptive immunity . The enzymatic deamination of cytosine to this compound is thought to be the innate defense against viral replication and spreading .

Pharmacokinetics

The pharmacokinetics of this compound can vary depending on the individual’s Dihydropyrimidine dehydrogenase (DPD) status . In subjects with normal DPD status, 500 mg/m² this compound resulted in this compound Cmax levels of 14.4 ± 4.7 mg/L at Tmax = 30.0 ± 11.6 min . In DPD-deficient subjects, these levels were higher . The this compound AUC0>180 was 31.2 ± 5.1 mg L/h in DPD-deficient subjects, significantly higher than in subjects with normal DPD status (13.8 ± 3.9 mg L/h) .

Result of Action

The incorporation of this compound into DNA can lead to genomic instability . On the other hand, the inhibition of TYMS by this compound disrupts the synthesis of dTMP, thereby affecting DNA synthesis and function .

Action Environment

The environment can significantly influence the fragmentation dynamics of this compound . For instance, surrounding this compound or water molecules can provide a ‘protective’ effect, influencing the fragmentation dynamics of this compound . This suggests that environmental factors can influence the action, efficacy, and stability of this compound .

Future Directions

Uracil and its derivatives have shown promise in treating different diseases. Research is ongoing to develop more potent and specific this compound analogues for various biological targets .

Biochemical Analysis

Biochemical Properties

Uracil plays a crucial role in biochemical reactions. In RNA, this compound base-pairs with adenine and replaces thymine during DNA transcription . Methylation of this compound produces thymine . This compound is also a component of several coenzymes that act in conjunction with enzymes in several processes of carbohydrate metabolism .

Cellular Effects

The presence of this compound in DNA can affect DNA stability and modulate cell-specific functions . Without repair mechanisms to remove this compound from DNA, cytosine deamination can occur, resulting in gene drift that is not tolerable in organisms . This compound may also occur in a U:A base pair through occasional use of dUTP instead of TTP during DNA replication .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the formation of base pairs with adenine during DNA transcription . The methylation of this compound produces thymine . In DNA, the evolutionary substitution of thymine for this compound may have increased DNA stability and improved the efficiency of DNA replication .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, non-treated cells possess this compound in the late replicating constitutive heterochromatic regions, while drug treatment induced a shift of incorporated this compound towards segments that are normally more active/functional .

Metabolic Pathways

This compound is involved in several metabolic pathways. Normally, this compound is metabolised to UDP then UTP, allowing it to be incorporated into RNA . Based on the pyrimidine metabolic pathway, UMP degradation occurs through the action of 5′-nucleotidases and uridine phosphorylases 1 and 2, which transform UMP into uridine and uridine into this compound, respectively .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific mechanisms. For instance, the this compound transporter UraA in Escherichia coli is responsible for the uptake of this compound . Overexpression of this compound permease and a nucleoside transporter from Bacillus amyloliquefaciens related to cell membrane transport in Escherichia coli strain BG-08 was found to increase cytidine production .

Subcellular Localization

This compound is distributed in both the nucleus and cytoplasm of cells . The nuclear and mitochondrial forms of human this compound-DNA glycosylase, encoded by the UNG gene, have different N-terminal sequences. The unique 44 N-terminal amino acids in UNG2 are required for complete sorting to nuclei .

Chemical Reactions Analysis

Types of Reactions: Uracil undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be alkylated at the N1 position, and its derivatives can be synthesized through reactions with alkyl halides, amides, and amino acids .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which have applications in pharmaceuticals and biochemical research .

Comparison with Similar Compounds

This compound’s unique role in RNA and its derivatives’ applications in medicine and research highlight its importance in both biological and industrial contexts.

Properties

IUPAC Name

1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Record name uracil
Source Wikipedia
URL https://en.wikipedia.org/wiki/Uracil
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28806-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4021424
Record name Uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18531
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.6 mg/mL
Record name Uracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
Record name Uracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pyrimidinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51953-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyrimidinone, 2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51953-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyrimidinedione-14C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2920-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name uracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uracil-5-d
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name uracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

330 °C
Record name Uracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
96.4 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
solvent
Reaction Step Three
Quantity
6.96 g
Type
reactant
Reaction Step Four
[Compound]
Name
2′-deoxyribose 1-phosphate diammonium salt
Quantity
18.7 g
Type
reactant
Reaction Step Four
Quantity
7.58 g
Type
reactant
Reaction Step Four
Quantity
10.03 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uracil
Reactant of Route 2
Uracil
Reactant of Route 3
Uracil
Reactant of Route 4
Uracil
Reactant of Route 5
Uracil
Reactant of Route 6
Uracil
Customer
Q & A

A: Uracil misincorporation into DNA, either through deoxyuridine monophosphate (dUMP) misincorporation or cytosine deamination, poses a significant threat to genomic integrity. [] The presence of this compound in DNA can disrupt replication fidelity, potentially leading to mutations. [] Specialized enzymes, such as this compound DNA glycosylase (UNG), play a critical role in recognizing and initiating the repair of this compound lesions, preventing mutagenesis. [, ]

A: UNG is a DNA glycosylase that specifically recognizes and removes this compound from DNA. [] It acts by cleaving the N-glycosylic bond between the this compound base and the deoxyribose sugar, initiating the base excision repair (BER) pathway. [, ] This repair process involves the subsequent action of other enzymes to replace the this compound with the correct base, cytosine, thereby restoring DNA integrity. [, ]

A: Unlike DNA, this compound is a natural component of RNA, where it replaces thymine and pairs with adenine. [] It plays a crucial role in RNA structure and function, particularly in messenger RNA (mRNA) during protein synthesis. []

A: this compound has the molecular formula C4H4N2O2 and a molecular weight of 112.09 g/mol. [, ]

A: Yes, infrared (IR) and ultraviolet (UV) spectroscopic studies have provided valuable insights into this compound's structure and tautomeric behavior. [] Specifically, IR spectroscopy has been used to investigate the hydrogen bonding patterns of this compound, [] while UV spectroscopy has been employed to analyze its electronic transitions and excited-state properties. [, ]

A: this compound exhibits different levels of stability depending on the specific conditions. [] Its stability can be influenced by factors such as pH, temperature, and exposure to light. [, ] Understanding its stability profile is crucial for optimizing its use in various applications, such as in the development of pharmaceutical compounds and as a building block in synthetic chemistry.

A: One example is the use of this compound derivatives in drug development. [] The stability of these derivatives under physiological conditions is essential for their efficacy and bioavailability. [] Additionally, the stability of this compound-containing compounds in different formulations is crucial for their shelf life and effectiveness. []

A: While this compound itself is not inherently catalytic, enzymes that recognize and process this compound, such as UNG, possess catalytic activity. [] These enzymes play crucial roles in DNA repair pathways and contribute to maintaining genomic integrity. [, ]

A: UNG utilizes a catalytic mechanism involving hydrolysis to cleave the N-glycosylic bond between this compound and the deoxyribose sugar in DNA. [, ] This enzymatic activity is highly specific for this compound and is essential for initiating the BER pathway, ultimately leading to the replacement of this compound with cytosine. [, ]

A: DFT calculations have been instrumental in understanding the effects of hydrogen bonding on this compound's acidity. [] These studies have provided valuable insights into how this compound interacts with other molecules, such as water, ammonia, and amino acids, under different conditions. []

A: Modifications to the this compound structure can significantly influence its interactions with enzymes and other biomolecules, impacting its activity and potential as a therapeutic agent. [] For example, substitutions at specific positions on the this compound ring can alter its binding affinity for enzymes involved in DNA replication or repair, affecting its efficacy as an anticancer agent. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.